

Application Notes and Protocols for 9-Demethyl FR-901235 in Animal Studies

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 9-Demethyl FR-901235

Cat. No.: B10822039

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Introduction

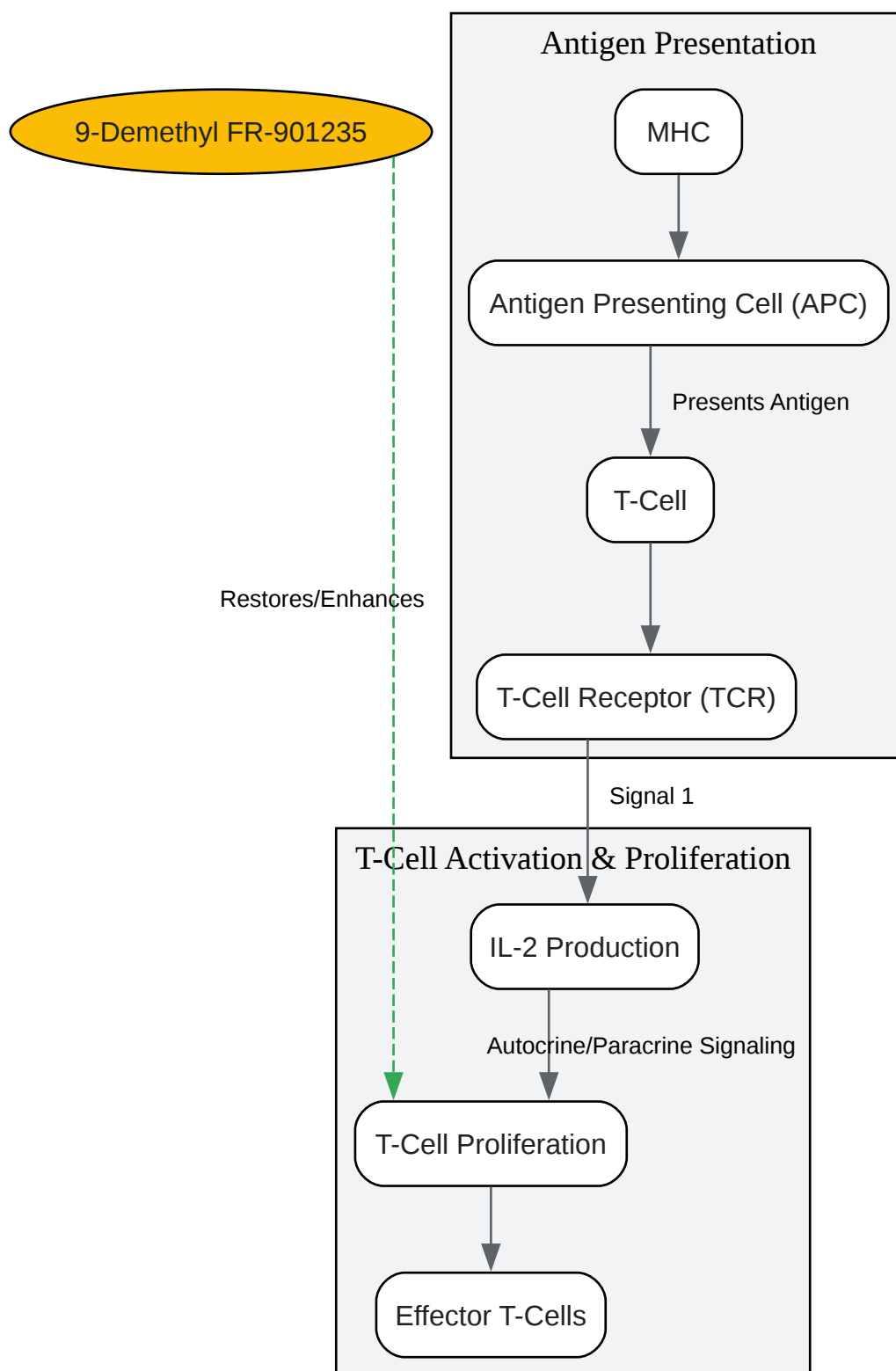
9-Demethyl FR-901235 is a derivative of the immunomodulating natural product FR-901235. While specific in vivo dosage information for **9-Demethyl FR-901235** is not readily available in published literature, data from the parent compound, FR-901235, can provide a valuable starting point for designing animal studies. FR-901235 has been shown to possess immunomodulatory properties, including the ability to restore lymphocyte proliferation and delayed-type hypersensitivity in tumor-bearing mice. These notes provide a summary of the available information on the parent compound and a recommended protocol for determining the optimal dosage of **9-Demethyl FR-901235** in preclinical animal models.

Physicochemical Properties

Property	Value
Molecular Formula	C ₁₇ H ₁₄ O ₇
Molecular Weight	330.29 g/mol
Appearance	Solid
Solubility	Soluble in DMSO and methanol

Postulated Signaling Pathway

Based on the immunomodulatory activity of the parent compound FR-901235, it is hypothesized that **9-Demethyl FR-901235** may influence T-cell mediated immune responses. A simplified putative signaling pathway is depicted below.



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Caption: Putative mechanism of **9-Demethyl FR-901235** in T-cell activation.

Experimental Protocols

Dose Range Finding Study (Based on Parent Compound FR-901235)

The following protocol is adapted from studies on the parent compound, FR-901235, and is recommended as a starting point for determining the appropriate dosage of **9-Demethyl FR-901235**.

Objective: To determine the maximum tolerated dose (MTD) and to identify a preliminary effective dose range of **9-Demethyl FR-901235** in a murine model.

Animal Model:

- Species: BALB/c mice (or other appropriate strain)
- Age: 6-8 weeks
- Sex: Female or male (be consistent within the study)
- Housing: Standard laboratory conditions (12-hour light/dark cycle, ad libitum access to food and water).

Experimental Groups:

- Group 1: Vehicle control (e.g., DMSO/saline)
- Group 2-5: **9-Demethyl FR-901235** at escalating doses (e.g., 0.1, 1, 10, 100 mg/kg). The selection of these starting doses is hypothetical and should be adjusted based on any available in vitro cytotoxicity data.

Administration:

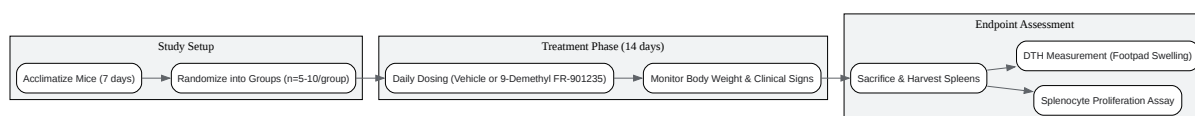
- Route: Intraperitoneal (i.p.) or intravenous (i.v.) injection. Oral gavage can also be considered depending on the compound's oral bioavailability.
- Frequency: Daily for 5-14 consecutive days.

- Volume: 100 μ L per 10 g of body weight.

Parameters to Monitor:

- Toxicity: Body weight (daily), clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in behavior) (daily), mortality (daily).
- Immunomodulatory Activity (at the end of the treatment period):
 - Splenocyte Proliferation Assay: Spleens are harvested, and splenocytes are isolated. Proliferation in response to mitogens (e.g., Concanavalin A, lipopolysaccharide) is measured using a BrdU or [3 H]-thymidine incorporation assay.
 - Delayed-Type Hypersensitivity (DTH) Response: Mice are sensitized with an antigen (e.g., sheep red blood cells (SRBC) or keyhole limpet hemocyanin (KLH)) at the beginning of the study. At the end of the treatment period, mice are challenged with the same antigen in the footpad. The increase in footpad thickness is measured 24-48 hours later as an indicator of DTH.

Experimental Workflow



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Caption: Workflow for a dose-range finding study.

Data Presentation

All quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Body Weight Changes and Clinical Observations

Group	Dose (mg/kg)	Mean Body Weight Change (%)	Clinical Signs of Toxicity	Mortality
1	Vehicle			
2	0.1			
3	1			
4	10			
5	100			

Table 2: Immunomodulatory Effects

Group	Dose (mg/kg)	Splenocyte Proliferation (Stimulation Index)	DTH Response (Footpad Swelling, mm)
1	Vehicle		
2	0.1		
3	1		
4	10		
5	100		

Conclusion

The provided protocols and guidelines offer a starting framework for investigating the in vivo dosage and efficacy of **9-Demethyl FR-901235**. As no direct preclinical data for this specific compound is publicly available, a cautious and systematic approach, beginning with a dose-

range finding study based on the known immunomodulatory effects of its parent compound, FR-901235, is strongly recommended. Subsequent studies can then be designed to explore its anti-tumor efficacy in relevant xenograft or syngeneic tumor models, further refining the optimal dosing regimen. Careful observation and comprehensive data collection will be crucial for determining the therapeutic potential of **9-Demethyl FR-901235**.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

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